molecular formula C15H12FIO4 B3416923 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid CAS No. 1002970-33-3

4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid

Cat. No.: B3416923
CAS No.: 1002970-33-3
M. Wt: 402.16 g/mol
InChI Key: YOJKQRHWUJYCAV-UHFFFAOYSA-N
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Description

4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid is an organic compound that features a complex aromatic structure It is characterized by the presence of fluorine, iodine, and methoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxy Group:

    Fluorobenzylation: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable base.

    Formation of the Benzoic Acid: The final step involves the oxidation of a methyl group to form the carboxylic acid using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-[(2-Fluorobenzyl)oxy]-3-hydroxy-5-methoxybenzoic acid.

    Reduction: Formation of 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The methoxy group may also play a role in modulating its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluorobenzyl)oxy]-3-iodobenzoic acid
  • 4-[(2-Fluorobenzyl)oxy]-5-methoxybenzoic acid
  • 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Uniqueness

4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and iodine atoms can enhance its interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1002970-33-3

Molecular Formula

C15H12FIO4

Molecular Weight

402.16 g/mol

IUPAC Name

4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxybenzoic acid

InChI

InChI=1S/C15H12FIO4/c1-20-13-7-10(15(18)19)6-12(17)14(13)21-8-9-4-2-3-5-11(9)16/h2-7H,8H2,1H3,(H,18,19)

InChI Key

YOJKQRHWUJYCAV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2F

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2F

Origin of Product

United States

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